1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid is a heterocyclic compound that contains both boron and oxygen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a boronic acid derivative with an appropriate diol or alcohol under acidic or basic conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating interactions with biological targets such as enzymes and receptors. This coordination can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds containing boron and oxygen, similar in structure but lacking the heterocyclic ring.
Boronates: Esters of boronic acids, used in similar applications but with different reactivity.
Benzoxaboroles: Compounds with a similar boron-oxygen heterocyclic structure, often used in medicinal chemistry.
Uniqueness
1-Hydroxy-3,4-dihydro-1H-benzo[C][1,2]oxaborinine-7-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where specific interactions with biological molecules are required.
Properties
IUPAC Name |
1-hydroxy-3,4-dihydro-2,1-benzoxaborinine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c11-9(12)7-2-1-6-3-4-14-10(13)8(6)5-7/h1-2,5,13H,3-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOQOFXGLYVVJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=CC(=C2)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.